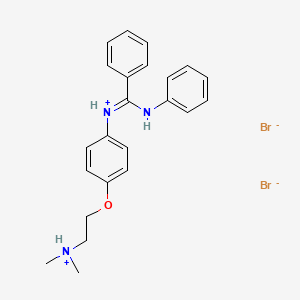
N-(p-(2-(Dimethylamino)ethoxy)phenyl)-N'-phenyl-benzamidine dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(p-(2-(Dimethylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrobromide is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a dimethylamino group, an ethoxy group, and a benzamidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-(2-(Dimethylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrobromide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of dimethylamine with ethylene oxide to produce 2-(2-(Dimethylamino)ethoxy)ethanol . This intermediate is then reacted with p-nitrophenylbenzamidine under specific conditions to yield the desired compound. The reaction conditions often include controlled temperature and pH, as well as the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of N-(p-(2-(Dimethylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrobromide is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations to ensure high efficiency and purity of the final product. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate and purify the compound.
化学反応の分析
Types of Reactions
N-(p-(2-(Dimethylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperature, solvent choice, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
科学的研究の応用
N-(p-(2-(Dimethylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of N-(p-(2-(Dimethylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrobromide involves its interaction with specific molecular targets. The dimethylamino group and benzamidine moiety play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .
類似化合物との比較
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares the dimethylamino and ethoxy groups but lacks the benzamidine moiety.
N,N-Dimethyldiglycolamine: Similar in structure but with different functional groups, leading to distinct chemical properties.
Uniqueness
N-(p-(2-(Dimethylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrobromide is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This uniqueness makes it valuable in various applications, from chemical synthesis to biological research.
特性
CAS番号 |
80784-99-2 |
|---|---|
分子式 |
C23H27Br2N3O |
分子量 |
521.3 g/mol |
IUPAC名 |
2-[4-[anilino(phenyl)methylidene]azaniumylphenoxy]ethyl-dimethylazanium;dibromide |
InChI |
InChI=1S/C23H25N3O.2BrH/c1-26(2)17-18-27-22-15-13-21(14-16-22)25-23(19-9-5-3-6-10-19)24-20-11-7-4-8-12-20;;/h3-16H,17-18H2,1-2H3,(H,24,25);2*1H |
InChIキー |
UQGMHBQVHMKVDM-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CCOC1=CC=C(C=C1)[NH+]=C(C2=CC=CC=C2)NC3=CC=CC=C3.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-[(3-Aminophenyl)imino]bisethyl diacetate](/img/structure/B13786998.png)
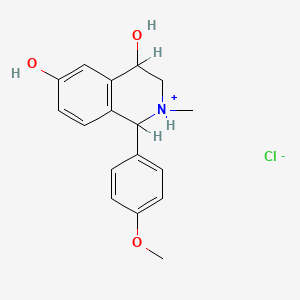
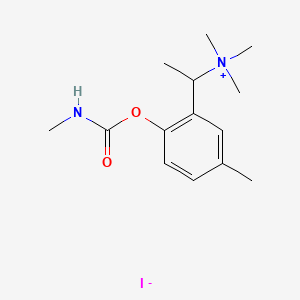
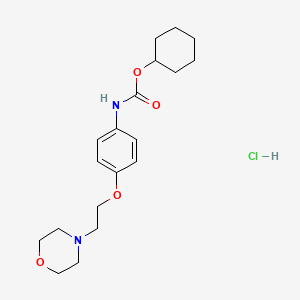
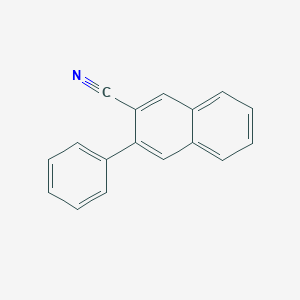
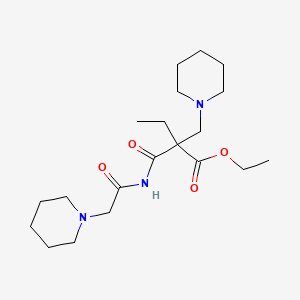
![1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 5-methoxy-1-[tris(1-methylethyl)silyl]-](/img/structure/B13787032.png)
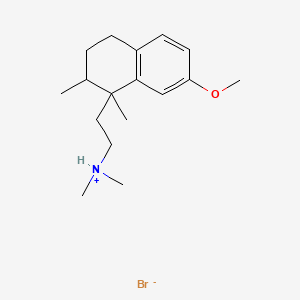
![Dithia-2-aza-spiro[3.4]octane,hydrochloride](/img/structure/B13787046.png)

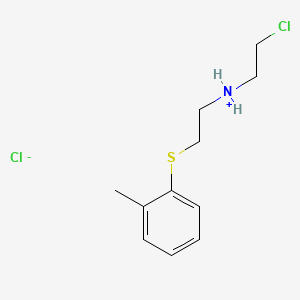

![Ammonium 4-[[9,10-dihydro-9,10-dioxo-4-(p-tolyamino)-1-antryl]amino]toluene-3-sulfonate](/img/structure/B13787070.png)
